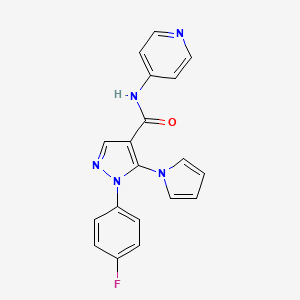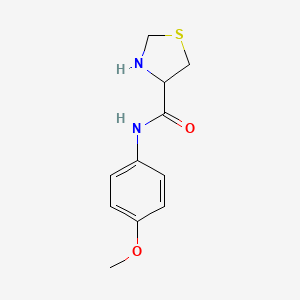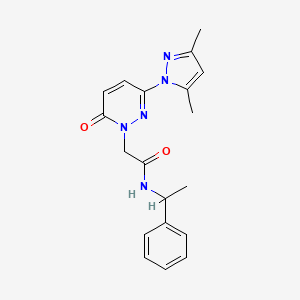![molecular formula C28H29N5O3S B12168868 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168868.png)
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a methoxyphenyl group
准备方法
合成路线和反应条件
2-[[4-乙基-5-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-(3-甲氧基-4-苯甲氧基苯基)亚甲基氨基]乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当烷化剂的环化反应合成。
硫代基的引入: 硫代基通过亲核取代反应引入,其中硫醇与三唑环上的合适离去基团反应。
缩合反应: 最后一步涉及三唑衍生物与醛或酮之间的缩合反应,形成亚胺键。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH 值)以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在硫代基处,导致形成亚砜或砜。
还原: 还原反应可以针对亚胺键,将其转化为胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于三唑环上的取代反应。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的三唑衍生物。
科学研究应用
药物化学: 该化合物的三唑环是许多药物中常见的药效团,使其成为药物开发的候选药物,特别是作为抗真菌剂或抗癌剂。
有机合成: 它可以作为合成更复杂分子时的中间体。
材料科学: 该化合物独特的结构可能使其适用于开发具有特定性质的新材料。
作用机制
该化合物的作用机制取决于其特定的应用。例如,在药物化学中,三唑环可以与各种生物靶标相互作用,例如酶或受体,从而抑制其活性。硫代基也可能在与金属离子或其他生物分子结合中发挥作用,从而增强化合物的功效。
相似化合物的比较
类似化合物
1,2,4-三唑衍生物: 诸如氟康唑和伊曲康唑等化合物,这些化合物是抗真菌剂。
硫代化合物: 含有硫代基的化合物,例如硫醇和硫醚。
甲氧基苯基衍生物: 诸如茴香醚和香草醛等化合物,这些化合物在芳香环上连接了甲氧基。
属性
分子式 |
C28H29N5O3S |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O3S/c1-4-33-27(23-13-10-20(2)11-14-23)31-32-28(33)37-19-26(34)30-29-17-22-12-15-24(25(16-22)35-3)36-18-21-8-6-5-7-9-21/h5-17H,4,18-19H2,1-3H3,(H,30,34)/b29-17- |
InChI 键 |
LIKGUHIFAHPPFW-RHANQZHGSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)C |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
![6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)

![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)
![4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B12168831.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)

![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168853.png)
![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
![3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12168859.png)
![1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168866.png)
